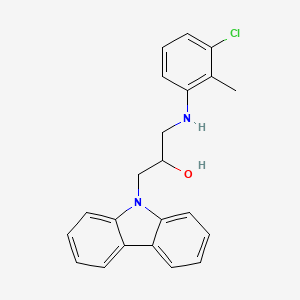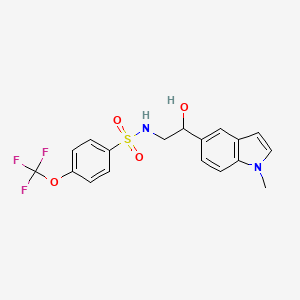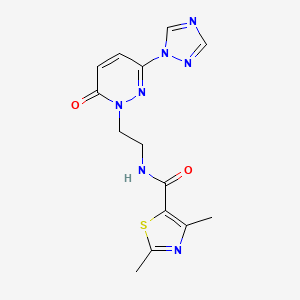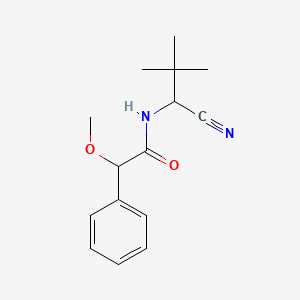![molecular formula C24H26ClN3O5S2 B2858104 6-Benzyl-2-(2-((4-methoxyphenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215699-12-9](/img/structure/B2858104.png)
6-Benzyl-2-(2-((4-methoxyphenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups and structural features that are common in medicinal chemistry. It has a tetrahydrothieno[2,3-c]pyridine core, which is a type of heterocyclic compound. Heterocycles are often found in bioactive molecules due to their ability to interact with biological targets . The compound also contains a sulfonyl group attached to a methoxyphenyl group, an acetamido group, and a benzyl group. These groups could potentially contribute to the compound’s reactivity and interactions with biological targets .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a heterocyclic ring. The compound’s properties and reactivity would be influenced by these structural features .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. The presence of functional groups like the amide and sulfonyl group could potentially undergo various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, stability, and reactivity would be affected by the presence and arrangement of its functional groups .Scientific Research Applications
Synthesis and Biological Activities
Several studies have focused on the synthesis and evaluation of novel compounds with potential biological activities. For example, novel benzodifuranyl derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds were found to be effective as cyclooxygenase-1/2 (COX-1/2) inhibitors, showing significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Additionally, new pyridine derivatives have been synthesized and demonstrated considerable antimicrobial activities, highlighting the potential of such compounds in addressing antibiotic resistance (Patel & Agravat, 2007).
Antimicrobial and Anticancer Properties
Other research has explored the synthesis of thieno[2,3-d]pyrimidines and their derivatives, showing promising antimicrobial and anticancer properties. These compounds were synthesized through various chemical reactions and evaluated for their biological activities, demonstrating their potential in developing new therapeutic agents (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
Electroactive and Liquid Crystalline Properties
In addition to biological activities, some compounds exhibit electroactive and liquid crystalline properties, making them interesting for materials science research. For instance, novel liquid crystalline polyimides with good electroactive properties have been synthesized, offering potential applications in advanced materials research (Liu, Cao, Zhang, Chi, & Xu, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-benzyl-2-[[2-(4-methoxyphenyl)sulfonylacetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S2.ClH/c1-32-17-7-9-18(10-8-17)34(30,31)15-21(28)26-24-22(23(25)29)19-11-12-27(14-20(19)33-24)13-16-5-3-2-4-6-16;/h2-10H,11-15H2,1H3,(H2,25,29)(H,26,28);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTBMCUGPVUVHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2858024.png)




![4-(5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)butan-1-ol hydrochloride](/img/structure/B2858031.png)
![5-[(4-chlorophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2858032.png)




![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-propylacetamide](/img/structure/B2858039.png)
![[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B2858044.png)
